molecular formula C16H20BrNO4 B11797113 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B11797113
M. Wt: 370.24 g/mol
InChI Key: MWWAMGFGCJRQND-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is an organic compound that features a bromine atom, an ethoxy group, and a piperidinyl-ethoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 5-ethoxy-2-hydroxybenzaldehyde to introduce the bromine atom. This is followed by the formation of the piperidinyl-ethoxy group through a nucleophilic substitution reaction involving piperidine and an appropriate ethoxy derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution of the bromine atom.

Major Products Formed

    Oxidation: 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzoic acid.

    Reduction: 2-Bromo-5-ethoxy-4-(2-hydroxy-2-(piperidin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the piperidinyl-ethoxy group can enhance its binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-ethoxy-4-(2-oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is unique due to the combination of its bromine, ethoxy, and piperidinyl-ethoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H20BrNO4

Molecular Weight

370.24 g/mol

IUPAC Name

2-bromo-5-ethoxy-4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde

InChI

InChI=1S/C16H20BrNO4/c1-2-21-14-8-12(10-19)13(17)9-15(14)22-11-16(20)18-6-4-3-5-7-18/h8-10H,2-7,11H2,1H3

InChI Key

MWWAMGFGCJRQND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N2CCCCC2

Origin of Product

United States

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